![molecular formula C14H17FN2O2 B4726683 1-(4-fluorophenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide](/img/structure/B4726683.png)
1-(4-fluorophenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide
Overview
Description
1-(4-fluorophenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide, also known as FPOP, is a chemical compound that has been used in scientific research for its potential applications in drug discovery and development. FPOP belongs to the class of pyrrolidinecarboxamide compounds, which are known for their diverse pharmacological activities.
Scientific Research Applications
1-(4-fluorophenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide has been extensively studied in scientific research for its potential applications in drug discovery and development. It has been shown to have activity against various targets, including G protein-coupled receptors, ion channels, and enzymes. This compound has also been used as a tool for studying protein-ligand interactions and protein conformational changes.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide is not fully understood, but it is believed to act by binding to specific targets and modulating their activity. This compound has been shown to interact with various receptors and enzymes, leading to changes in their function. Further studies are needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the target it interacts with. It has been shown to modulate neurotransmitter release, ion channel activity, and enzyme activity. This compound has also been shown to have anti-inflammatory and analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
1-(4-fluorophenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide has several advantages for lab experiments, including its high purity and stability, and its ability to interact with a wide range of targets. However, this compound also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 1-(4-fluorophenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide. One area of interest is the development of this compound derivatives with improved pharmacological properties. Another area of interest is the use of this compound as a tool for studying protein-ligand interactions and protein conformational changes. Further studies are also needed to fully elucidate the mechanism of action of this compound and its potential applications in drug discovery and development.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied in scientific research for its potential applications in drug discovery and development. Its synthesis method has been optimized for large-scale production, and it has been shown to interact with a wide range of targets. This compound has several advantages for lab experiments, but also has some limitations. Future research on this compound is needed to fully understand its mechanism of action and potential applications in drug discovery and development.
properties
IUPAC Name |
1-(4-fluorophenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c1-2-7-16-14(19)10-8-13(18)17(9-10)12-5-3-11(15)4-6-12/h3-6,10H,2,7-9H2,1H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMGFGLJZDYLBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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